molecular formula C18H25NO4S2 B2959731 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034586-73-5

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2959731
M. Wt: 383.52
InChI Key: VGZPWDRKPVQLOH-UHFFFAOYSA-N
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Description

“N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide” is a complex organic compound. It contains a thiophene ring, a sulfonamide group, a methoxy group, and a hydroxy group. These functional groups suggest that the compound could have interesting chemical properties and potential applications123.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the methoxy and hydroxy groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis456.



Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of a thiophene ring, a sulfonamide group, a methoxy group, and a hydroxy group would contribute to a variety of chemical properties. The exact structure would depend on the specific arrangement of these groups645.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene ring, sulfonamide group, methoxy group, and hydroxy group could all potentially participate in reactions. However, without specific experimental data, it’s difficult to predict the exact reactions456.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a thiophene ring, a sulfonamide group, a methoxy group, and a hydroxy group could contribute to properties such as solubility, stability, and reactivity. However, without specific experimental data, it’s difficult to provide a detailed analysis of its physical and chemical properties9101.


Scientific Research Applications

Photosensitizing Agents for Photodynamic Therapy

Compounds structurally related to N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide have been investigated for their potential as photosensitizers in photodynamic therapy, particularly for cancer treatment. A study described the synthesis and characterization of zinc phthalocyanine derivatives with high singlet oxygen quantum yield, substituted with new benzenesulfonamide derivative groups. These compounds demonstrated useful properties as photosensitizers, such as good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Nonlinear Optical Materials

Research into thienyl-substituted pyridinium salts, which share structural similarities with the compound of interest, has revealed their potential in second-order nonlinear optical (NLO) applications. These compounds, characterized by different counter-anions, exhibited noncentrosymmetric structures and significant second harmonic generation (SHG) efficiencies. Such properties are crucial for the development of materials with applications in optical switching, telecommunications, and information processing (Li et al., 2012).

Enzyme Inhibitory Activities

Sulfonamide-based compounds have been extensively studied for their inhibitory activities against various enzymes. For instance, derivatives bearing the benzenesulfonamide moiety have shown potent inhibitory activity against Mycobacterium tuberculosis, demonstrating their potential as therapeutic agents for tuberculosis. The structural-activity relationship (SAR) analysis highlighted the importance of specific moieties for enhancing activity, providing a basis for the development of novel antitubercular agents (Ghorab et al., 2017).

Anticancer Agents

The development of novel anticancer agents remains a critical area of research. A study on aminothiazole-paeonol derivatives, which share a sulfonamide component, indicated high anticancer potential against various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma. These findings suggest that such derivatives can serve as lead compounds for developing more effective treatments for gastrointestinal adenocarcinoma (Tsai et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. However, without specific safety data or studies, it’s difficult to provide a detailed analysis of its safety and hazards421.


Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry. However, without specific research or experimental data, it’s difficult to predict the exact future directions491.


properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S2/c1-13-11-16(23-3)18(12-14(13)2)25(21,22)19-8-6-15(7-9-20)17-5-4-10-24-17/h4-5,10-12,15,19-20H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZPWDRKPVQLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(CCO)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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